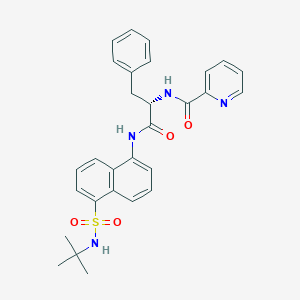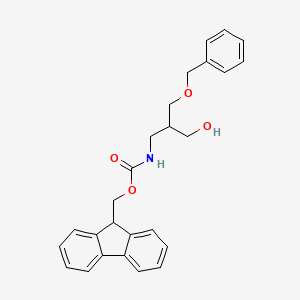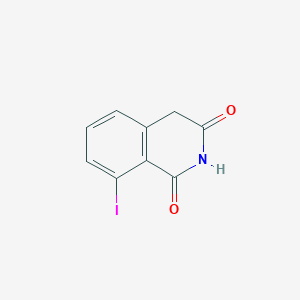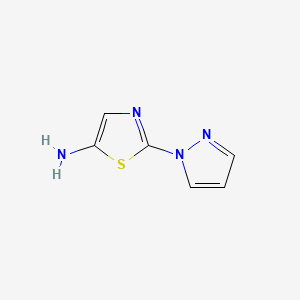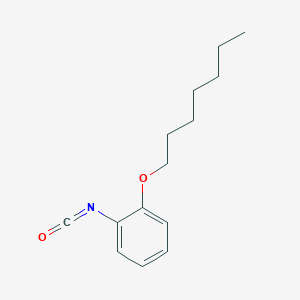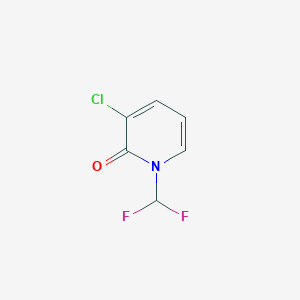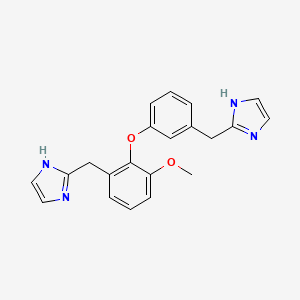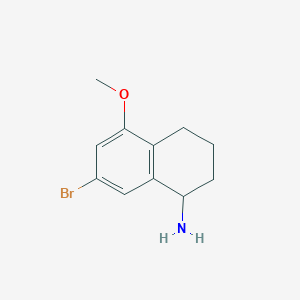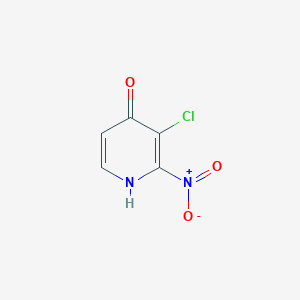
3-Chloro-2-nitropyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-nitropyridin-4-ol is a heterocyclic compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the second position, and a hydroxyl group at the fourth position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitropyridin-4-ol typically involves the nitration of 3-chloropyridine followed by hydroxylation. One common method includes the reaction of 3-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the second position. The resulting 3-chloro-2-nitropyridine is then subjected to hydroxylation using a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-amino-2-nitropyridin-4-ol or 3-thio-2-nitropyridin-4-ol.
Reduction: Formation of 3-chloro-2-aminopyridin-4-ol.
Oxidation: Formation of 3-chloro-2-nitropyridin-4-one.
Applications De Recherche Scientifique
3-Chloro-2-nitropyridin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-nitropyridine: Similar structure but with the chlorine and nitro groups at different positions.
2-Chloro-4-nitropyridin-3-ol: Similar structure but with the hydroxyl group at a different position.
3-Nitropyridine: Lacks the chlorine and hydroxyl groups.
Uniqueness
3-Chloro-2-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (hydroxyl) groups on the pyridine ring makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H3ClN2O3 |
|---|---|
Poids moléculaire |
174.54 g/mol |
Nom IUPAC |
3-chloro-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9) |
Clé InChI |
NXQQDGSBDGELNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C(C1=O)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)

![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
